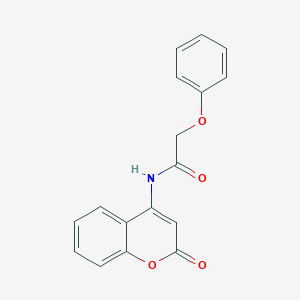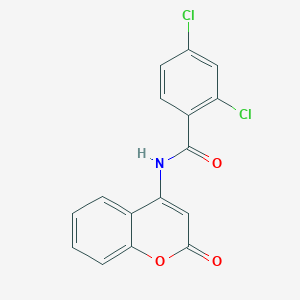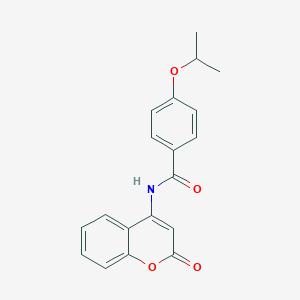
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide, also known as OCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. OCA belongs to the class of chromen-4-one derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been studied for its anti-oxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide is not fully understood, but it is believed to act on multiple cellular pathways. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the NF-κB pathway. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which may be beneficial in the treatment of inflammatory diseases. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to have anti-oxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide is its synthetic nature, which allows for the production of large quantities of pure compound. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further research. However, one limitation of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide in different disease models.
Direcciones Futuras
There are several future directions for research on N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide. One area of interest is the development of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide-based drug formulations for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration route for N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide in different disease models. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide in vivo, which may provide insights into its efficacy and safety. Finally, the development of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Métodos De Síntesis
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide can be synthesized using a multi-step reaction involving the condensation of 2-hydroxyacetophenone with phenoxyacetic acid, followed by cyclization using phosphorous oxychloride and reaction with ammonia. The final product is obtained after purification using column chromatography. The purity and yield of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide can be optimized by modifying the reaction conditions such as temperature, reaction time, and reagent concentration.
Propiedades
Fórmula molecular |
C17H13NO4 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
N-(2-oxochromen-4-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H13NO4/c19-16(11-21-12-6-2-1-3-7-12)18-14-10-17(20)22-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,18,19) |
Clave InChI |
SOWORDBMJDMLCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=O)OC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=O)OC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B252041.png)
![6-methyl-N-{2-[(3-pyridinylcarbonyl)amino]ethyl}nicotinamide](/img/structure/B252043.png)
![N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252044.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)